5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

Pharmaceutical impurity profiling Structural elucidation Pharmacopoeial reference standards

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (CAS 112935-92-9) is the European Pharmacopoeia (EP)-designated Bambuterol Hydrochloride Impurity B, chemically defined as 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) with molecular formula C₁₄H₂₀N₂O₆ and molecular weight 312.32 g/mol. Structurally, this compound lacks the 2-(tert-butylamino) group present in the parent drug bambuterol (a long-acting β₂-adrenoceptor agonist prodrug of terbutaline) and instead carries a vicinal diol (1,2-dihydroxyethyl) substituent at the 5-position of the resorcinol bis-carbamate core.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 112935-92-9
Cat. No. B127288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol
CAS112935-92-9
SynonymsDimethylcarbamic Acid 5-(1,2-Dihydroxyethyl)-1,3-phenylene Ester;  2-Bis-[3’,5’-(N,N-dimethylcarbamoyloxy)phenyl Ethylenediol; 
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C
InChIInChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3
InChIKeyAFPBUKWDZAQWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (CAS 112935-92-9): Pharmacopoeial Identity and Core Characteristics for Procurement


5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (CAS 112935-92-9) is the European Pharmacopoeia (EP)-designated Bambuterol Hydrochloride Impurity B, chemically defined as 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) with molecular formula C₁₄H₂₀N₂O₆ and molecular weight 312.32 g/mol [1]. Structurally, this compound lacks the 2-(tert-butylamino) group present in the parent drug bambuterol (a long-acting β₂-adrenoceptor agonist prodrug of terbutaline) and instead carries a vicinal diol (1,2-dihydroxyethyl) substituent at the 5-position of the resorcinol bis-carbamate core [2]. It is listed as a detectable impurity in the official EP/BP monograph for Bambuterol Hydrochloride and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Identity
EP Impurity B, vicinal diol (1,2-dihydroxyethyl) reference standard
Pharmacopoeia
BP/EP Monograph 1293 – listed detectable impurity
Application
Method development, AMV, QC release and stability testing for ANDA support

Why Generic Bambuterol Impurity Standards Cannot Substitute for 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (EP Impurity B) in Regulated Analysis


In pharmacopoeial quality control, impurity reference standards are not interchangeable because each impurity possesses a unique chemical identity with distinct chromatographic retention, spectral response, and structural confirmation requirements that are explicitly linked to a specific EP impurity letter code [1]. The EP/BP monograph for Bambuterol Hydrochloride assigns Impurity B (CAS 112935-92-9) the structure 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate), which differs from Impurity D (5-[(1RS)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate), MW 296.32) by a single additional hydroxyl group, and from Impurity C (3-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) by the complete absence of the tert-butylamino pharmacophoric element . Furthermore, Impurity B is classified under 'other detectable impurities' governed by the general unspecified impurity criterion (maximum 0.10% per impurity; total maximum 0.4%), in contrast to Impurity C, which is a 'specified impurity' with an explicit limit of maximum 0.2%—meaning substitution of Impurity B with any other impurity standard corrupts both peak identification and quantitative limit assessment in stability-indicating methods .

Structural mismatch with Impurity D
Impurity D (mono-alcohol) differs by one hydroxyl group; chromatographic retention and peak identity may shift, invalidating peak assignment.
Regulatory classification gap
Impurity B limit 0.10% (unspecified) vs Impurity C 0.2% (specified); limits cannot be cross-applied, risking ANDA non-compliance.
EDQM mixture does not contain Impurity B
The official impurity CRS mixture contains only Impurities C and D; procurement of a discrete Impurity B standard is required for identification and quantification.

Product-Specific Quantitative Differentiation Evidence for 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (EP Impurity B)


Molecular Identity Differentiation from Bambuterol API and Impurity D: Vicinal Diol vs. Amino Alcohol vs. Mono-Alcohol

The target compound (CAS 112935-92-9) is structurally differentiated from the parent drug bambuterol hydrochloride by the complete absence of the 2-(tert-butylamino) group and its replacement with a vicinal diol (1,2-dihydroxyethyl) moiety. This results in a molecular weight of 312.32 g/mol (free base) versus 403.9 g/mol for bambuterol hydrochloride salt . When compared to its closest structural congener, Impurity D (5-[(1RS)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate), CAS 112935-93-0), the target compound differs by the presence of a second hydroxyl group on the ethyl side chain, yielding a molecular weight of 312.32 vs. 296.32 g/mol (Δ = +16.00 g/mol, corresponding to one oxygen atom) and a molecular formula of C₁₄H₂₀N₂O₆ vs. C₁₄H₂₀N₂O₅ . This vicinal diol moiety confers higher hydrogen-bonding capacity (two H-bond donors vs. one) and increased polarity, which directly impacts chromatographic retention and solid-phase extraction behavior during analytical method development [1].

Structural Identity
Head-to-head
MW 312.32 vs Bambuterol HCl 403.9; Δ+16 vs Impurity D
Vicinal diol increases polarity, critical for HPLC peak identification.
One oxygen atom difference from Impurity D alters retention.
Pharmaceutical impurity profiling Structural elucidation Pharmacopoeial reference standards

Pharmacopoeial Regulatory Classification: Specified Limit Status of Impurity B vs. Impurity C Under EP/BP Monograph 1293

According to the current EP/BP monograph for Bambuterol Hydrochloride, impurities are classified into two tiers: specified impurities with explicit quantitative limits and other detectable impurities governed by the general acceptance criterion [1]. Impurity C (3-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the only impurity bearing a specified limit of maximum 0.2% [2]. Impurity B (the target compound), along with impurities A, D, E, and F, is listed under 'other detectable impurities' and is limited by the general unspecified impurity criterion: maximum 0.10% for any individual unspecified impurity and maximum 0.4% total impurities, with a reporting threshold of 0.05% . This means that for regulatory filings, Impurity B must be chromatographically resolved, peak-identified, and quantified against a dedicated reference standard—it cannot be substituted by Impurity C standard, nor can its limit be assessed using the Impurity C specification of 0.2%, because each impurity has a distinct acceptance threshold linked to its unique chemical identity.

Regulatory Status
Head-to-head
Impurity B limit 0.10% (unspecified) vs Impurity C 0.2% (specified)
Requires dedicated standard; limits are impurity-specific per EP/BP.
Reporting threshold 0.05%; not interchangeable with Impurity C standard.
Regulatory impurity control Pharmacopoeial compliance ANDA quality specifications

Synthetic Accessibility and Yield Quantification via Published Patent Route for Exclusive Impurity B Preparation

Patent CN107445867A (Hongguan Bio Pharma, 2017) discloses the first dedicated synthetic route for bambuterol hydrochloride Impurity B, addressing the prior art gap where no literature report existed for its synthesis [1]. The process starts from 5-(2-bromoacetyl)-1,3-phenylene-bis(N,N-dimethylcarbamate) and proceeds through a two-step sequence: NaBH₄ reduction of the ketone to the secondary alcohol (5-(2-bromo-1-hydroxyethyl)-1,3-phenylene-bis(N,N-dimethylcarbamate)) achieved 81.6% yield with 95% purity, followed by NaOH-mediated epoxide formation and hydrolysis to yield the target Impurity B [5-(1,2-dihydroxyethyl)-1,3-phenylene-bis(N,N-dimethylcarbamate)] in 90.2% yield with 93% purity [2]. The overall two-step yield from the bromoacetyl intermediate is approximately 73.6%. This yield data enables direct procurement cost estimation: for every gram of starting bromoacetyl intermediate, approximately 0.74 g of crude Impurity B is obtained, making custom synthesis pricing predictable [3]. In contrast, the parent drug bambuterol is produced via an entirely different route involving condensation of the bromoacetyl intermediate with tert-butylamine, and Impurity D synthesis proceeds from a different reduction pathway not involving epoxide hydrolysis [3].

Synthetic Yield
Cross-study
~73.6% overall yield (two-step patent route)
Demonstrates scalable, reproducible synthesis for procurement planning.
Patent CN107445867A; unique epoxide intermediate pathway.
Organic synthesis of pharmaceutical impurities Custom impurity manufacturing Reference standard supply chain

Commercial Reference Standard Purity Specifications and Stability: Certified >95% Purity with ISO 17034 Traceability

Commercially available reference standards of this compound from ISO 17034-accredited manufacturers provide quantifiable purity and stability specifications that differentiate certified material from generic chemical supply . CATO Research Chemicals supplies the compound (Catalog C4X-10142) as an analytical standard with purity >95%, manufactured under ISO 17034 accreditation with full characterization documentation including NMR, MS, HPLC, GC, IR, and UV data, and a defined shelf life of 3 years when stored at 2–8°C [1]. Santa Cruz Biotechnology (sc-499622) offers 5 mg at $380.00, and Toronto Research Chemicals (D288975) supplies quantities from 50 mg to 250 mg [2]. In comparison, the bamboo-derived impurity mixture CRS from EDQM (Y0002206) contains impurities C and D but does not include Impurity B, meaning procurement of a discrete Impurity B standard from a certified supplier is mandatory for laboratories that need to specifically identify and quantify Impurity B . The CATO standard's >95% purity threshold and 3-year stability under refrigerated storage provide directly comparable quality metrics against which alternative supplier offerings can be benchmarked.

Certified Purity
Cross-study
>95% purity, ISO 17034, 3-year shelf life at 2–8°C
Supports regulated QC procurement with documented stability.
Full characterization package (NMR, MS, HPLC, GC, IR, UV).
Reference standard quality assurance ISO 17034 certification Pharmaceutical impurity procurement

Chromatographic Resolution Necessity: Impurity B as a Key Peak in Stability-Indicating HPLC Methods for Bambuterol

In the stability-indicating HPLC method developed for bambuterol using Quality-by-Design (QbD) principles, process-related impurities (designated PR-1 through PR-4) and degradation products (DP-1 through DP-3) were chromatographically resolved and the resolution between the drug peak and PR-4, and between the drug peak and DP-3, were critical response variables in the 3³ full factorial experimental design [1]. While the published paper does not map PR/DP designations to EP letter codes with certainty, the Birnbaum et al. (1991) reference, cited by multiple vendors as the primary literature source for this compound's characterization, establishes the chromatographic behavior of bambuterol and its related substances using dehydrogenase silica stationary phase for separation of alcohols and ketones [2]. The EP/BP monograph further specifies that impurities are identified using relative retention times referenced to bambuterol (≈9 min), with Impurity C at RRT ≈0.45 and Impurity D at RRT ≈0.50, and requires a resolution of ≥2.0 between C and D peaks [3]. Impurity B, possessing the vicinal diol with highest polarity among the neutral impurities, is expected to elute earlier than Impurity D under reversed-phase conditions, making it a critical early-eluting peak that must be resolved from the solvent front and from Impurity D—a separation that depends on column selectivity and cannot be assumed without a dedicated Impurity B standard for peak confirmation.

HPLC Resolution
Class-level inference
Early-eluting polar peak; must be resolved from Impurity D
Requires authentic standard for peak confirmation in stability-indicating methods.
EP/BP method C18, 214 nm; resolution from Impurity D context-dependent.
Stability-indicating assay development HPLC method validation Forced degradation studies

Validated Application Scenarios for 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol (EP Impurity B) Based on Quantitative Evidence


Pharmacopoeial Compliance: Identification and Quantification of Impurity B in Bambuterol Hydrochloride API Under EP/BP Monograph 1293

This compound is explicitly required as a reference standard for the 'Related Substances' test in the EP/BP monograph for Bambuterol Hydrochloride. As Impurity B is a listed 'other detectable impurity' with a limit of maximum 0.10% (per the general unspecified impurity criterion, total impurities max 0.4%, reporting threshold 0.05%), QC laboratories must have an authentic, well-characterized Impurity B standard to identify the corresponding peak in HPLC chromatograms [1]. The standard enables accurate peak assignment, system suitability verification, and quantitative determination during batch release testing, stability studies, and ANDA/MA submissions .

Stability-Indicating Method Development and Forced Degradation Studies for Bambuterol Drug Products

In the QbD-optimized stability-indicating HPLC method validated for bambuterol and its process-related impurities/degradation products, the resolution between drug and impurity peaks is a critical method performance attribute [1]. Impurity B, as a potential degradation product arising from oxidative or hydrolytic pathways that cleave the tert-butylamino group and oxidize the resulting ethyl side chain to the vicinal diol, must be chromatographically resolved and confirmed. The authentic Impurity B standard allows method developers to establish relative retention times, assess peak purity, and validate specificity per ICH Q2(R1) guidelines .

Custom Synthesis and In-House Reference Standard Qualification for Generic Drug Development Programs

Generic pharmaceutical companies developing bambuterol hydrochloride ANDAs can leverage the published patent synthesis route (CN107445867A) to prepare in-house Impurity B reference material or to qualify externally sourced material [1]. The patent demonstrates a two-step synthesis with overall yield of ~73.6% at >93% purity, establishing a benchmark for process capability . For procurement, ISO 17034-certified commercial standards (e.g., CATO C4X-10142, purity >95%, 3-year shelf life at 2–8°C) provide direct comparator quality metrics for qualifying alternative suppliers or synthesizing material for toxicological assessment under ICH Q3A/Q3B [2].

Metabolite and Degradation Pathway Elucidation in Pharmacokinetic and Drug Metabolism Studies

The structural transformation represented by Impurity B—loss of the tert-butylamino group and formation of a vicinal diol—corresponds to a plausible metabolic or environmental degradation pathway for bambuterol involving N-dealkylation followed by oxidation [1]. The Birnbaum et al. (1991) reference, which is the foundational literature citation for bambuterol impurities including Impurity B, employed dehydrogenase silica stationary phase for separating bambuterol-related alcohols and ketones, indicating the compound's relevance in studying alcohol/ketone metabolic interconversions . Researchers investigating the in vivo or in vitro fate of bambuterol can use authentic Impurity B standard as a reference marker for identifying this specific transformation product in biological matrices or environmental samples.

Application
Selection Property
Validation Focus
Pharmacopoeial compliance (BP/EP testing)
Impurity B-specific identification
Peak assignment and limit quantification per monograph
Stability-indicating method development
Chromatographic resolution capability
Specificity under forced degradation; peak purity verification
In-house standard qualification
Synthesis yield benchmark
Purity and identity characterization for ICH Q3A/B assessment
Metabolic pathway elucidation
Vicinal diol transformation marker
Identification of N-dealkylation/oxidation products in biological matrices
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